Spaeropsidone

Description

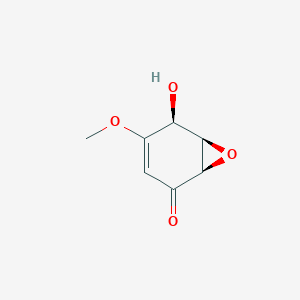

Sphaeropsidone is a secondary metabolite isolated from the fungus Diplodia corticola, first reported in 2007 . Structurally, it is characterized as a 5,6-dihydropyran-2-one derivative. Key features of its molecular architecture include:

- Stereochemistry: The absolute configuration of sphaeropsidone has been rigorously determined, serving as a foundational reference for structure-activity relationship (SAR) studies of its derivatives .

- Hydrogen Bonding: Unlike many fungal metabolites, sphaeropsidone lacks intramolecular hydrogen bonds. Instead, its hydroxyl and carbonyl oxygen atoms participate in intermolecular hydrogen bonding, forming infinite linear chains along the crystallographic c-axis. These chains stack into layered arrangements along the a-axis .

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(1R,5S,6R)-5-hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C7H8O4/c1-10-4-2-3(8)6-7(11-6)5(4)9/h2,5-7,9H,1H3/t5-,6+,7-/m1/s1 |

InChI Key |

DMSMEGJRXZJGIS-DSYKOEDSSA-N |

Isomeric SMILES |

COC1=CC(=O)[C@H]2[C@@H]([C@@H]1O)O2 |

Canonical SMILES |

COC1=CC(=O)C2C(C1O)O2 |

Synonyms |

episphaeropsidone sphaeropsidone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Sphaeropsidone’s reliance on intermolecular hydrogen bonding contrasts with many lactone-based fungal metabolites, which frequently stabilize their structures via intramolecular bonds . This unique packing may influence its crystallinity and solubility.

- Derivative Utility : Sphaeropsidone’s stereochemical clarity makes it a critical scaffold for synthesizing derivatives (e.g., sphaeropsidin A), whereas similar compounds often require extensive reconfiguration for SAR optimization .

2.2 Functional Comparisons

- This suggests functional diversification through structural modification.

- Analytical Challenges : Unlike sphaeropsidone, which lacks intramolecular hydrogen bonds, analogous lactones (e.g., aflatoxins, patulin) often require advanced spectroscopic techniques to resolve complex intramolecular interactions .

Research Findings and Limitations

- Crystallography : Sphaeropsidone’s intermolecular hydrogen-bonded chains have implications for material science, particularly in designing crystalline fungal metabolites with tailored physical properties .

- Further studies from journals such as Phytochemistry or Journal of Natural Products (cited in ) are needed to contextualize sphaeropsidone’s uniqueness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.